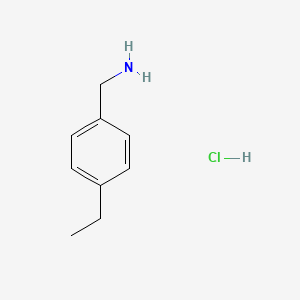
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a methoxystyryl group, a chromenone group, and an oxazole group. These groups are common in various organic and medicinal chemistry contexts .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated pi system throughout the molecule. The presence of the oxazole ring could introduce some rigidity into the structure .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chromenone group could undergo nucleophilic addition or substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The complex synthetic processes and structural characterizations of compounds related to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one" have been explored in various studies. For instance, Qin et al. (2012) synthesized a series of zinc(II) coordination polymers using 5-methoxyisophthalate and various flexible N-donor ancillary ligands, leading to complexes with diverse entanglements and topologies, demonstrating the influence of ligands on the structures of coordination polymers. Their research provides insights into the synthesis and structural diversity of metal-organic frameworks, which could be relevant for understanding the structural aspects of compounds similar to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one" (Qin, Ma, Hu, & Wang, 2012).
Photophysical and Electroluminescent Properties
Research on the photophysical and electroluminescent properties of compounds incorporating chromene and oxazolone moieties, similar to the structure of "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one," has shown promising results. For example, Roh et al. (2009) investigated Zn(II)‐chelated complexes based on benzothiazole derivatives, demonstrating their potential in white-light emission and as electron-transporting materials in OLEDs. Their findings on the excited-state intramolecular proton transfer (ESIPT) and broad emission bands in electroluminescent devices highlight the potential applications of chromene-based compounds in optoelectronic devices (Roh, Kim, Seo, Lee, Kim, Park, Park, & Lee, 2009).
Antibacterial Activities
The exploration of antibacterial properties is another significant area of research for compounds related to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one." Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activities against various bacterial strains. Their study highlights the potential of chromene-based compounds in developing new antibacterial agents, which could be relevant for similar compounds (Behrami & Dobroshi, 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one involves the condensation of 2-methoxystyrene and 4-oxo-4H-chromene-3-carbaldehyde followed by cyclization with oxazolone.", "Starting Materials": [ "2-methoxystyrene", "4-oxo-4H-chromene-3-carbaldehyde", "oxazolone", "potassium carbonate", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxystyrene and 4-oxo-4H-chromene-3-carbaldehyde in acetonitrile.", "Step 2: Add potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the mixture and evaporate the solvent to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in ethanol and add oxazolone to the reaction mixture.", "Step 5: Heat the reaction mixture under reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product." ] } | |
Número CAS |
314024-64-1 |
Nombre del producto |
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one |
Fórmula molecular |
C22H15NO5 |
Peso molecular |
373.364 |
Nombre IUPAC |
(4Z)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4-[(4-oxochromen-3-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO5/c1-26-18-8-4-2-6-14(18)10-11-20-23-17(22(25)28-20)12-15-13-27-19-9-5-3-7-16(19)21(15)24/h2-13H,1H3/b11-10+,17-12- |
Clave InChI |
OTWCVSMILUJPFR-ATRNFBLSSA-N |
SMILES |
COC1=CC=CC=C1C=CC2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)

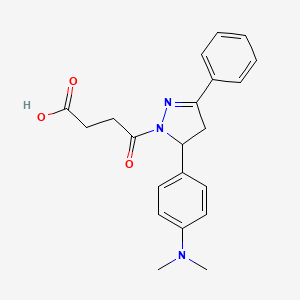

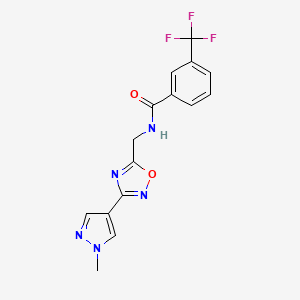
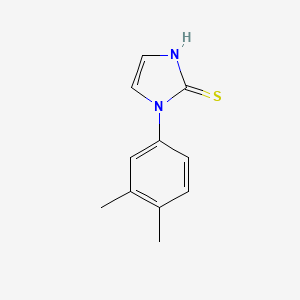
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)
![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)
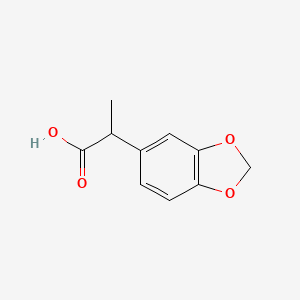


![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)
